1-Cyclopentyl-3-(2-methylpropyl)thiourea

説明

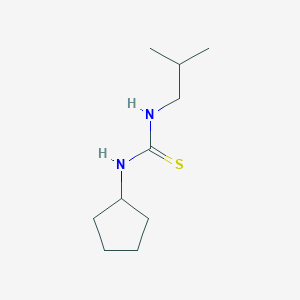

1-Cyclopentyl-3-(2-methylpropyl)thiourea is a substituted thiourea derivative characterized by a cyclopentyl group attached to one nitrogen atom and a 2-methylpropyl (isobutyl) group on the other nitrogen of the thiourea core (SC(NR₁)(NR₂)). Thioureas are organosulfur compounds where sulfur replaces the oxygen atom found in urea, leading to distinct electronic and steric properties. The cyclopentyl group introduces conformational rigidity, while the branched 2-methylpropyl substituent contributes to hydrophobicity.

特性

分子式 |

C10H20N2S |

|---|---|

分子量 |

200.35 g/mol |

IUPAC名 |

1-cyclopentyl-3-(2-methylpropyl)thiourea |

InChI |

InChI=1S/C10H20N2S/c1-8(2)7-11-10(13)12-9-5-3-4-6-9/h8-9H,3-7H2,1-2H3,(H2,11,12,13) |

InChIキー |

CRDCBHZOGAUJGC-UHFFFAOYSA-N |

SMILES |

CC(C)CNC(=S)NC1CCCC1 |

正規SMILES |

CC(C)CNC(=S)NC1CCCC1 |

製品の起源 |

United States |

類似化合物との比較

Thiourea vs. Urea Analogues

Replacing oxygen (urea) with sulfur (thiourea) significantly alters reactivity and biological activity. For example:

- Phenyl-substituted analogues : A urea analogue with a phenyl group (13b) exhibited 76.3% activity, whereas its thiourea counterpart (14e) showed 49.7% activity . This disparity may arise from sulfur’s larger atomic radius and lower electronegativity, affecting hydrogen bonding and electronic interactions with targets.

- p-Tolyl and p-methoxyphenyl derivatives : Both urea (13d: 20.1%, 13j: 12.6%) and thiourea (14f: 19.2%, 14g: 13.3%) analogues with these substituents displayed low activity, suggesting steric hindrance or reduced electronic compatibility with receptors .

Substituent Effects

- Amino acid moieties: Thiourea derivatives with amino acid groups (e.g., M1 and M2) demonstrated enhanced anti-amoebic activity compared to unmodified thiourea, likely due to improved hydrophilicity and receptor selectivity .

- Alkyl vs. aryl groups : The cyclopentyl group in 1-Cyclopentyl-3-(2-methylpropyl)thiourea may confer better metabolic stability compared to phenyl-substituted thioureas, which are prone to oxidative metabolism .

Anti-Amoebic Activity

- Amino acid-modified thioureas (M1/M2) showed higher efficacy against Acanthamoeba than chlorhexidine, attributed to their interaction with membrane transport proteins .

- Hydrophobic substituents like 2-methylpropyl may enhance membrane penetration, but excessive hydrophobicity could reduce solubility, as seen in analogues with bulky aryl groups .

Metabolic and Toxicological Profiles

- Metabolism : N-(5-chloro-2-methylphenyl)-N’-(2-methylpropyl)thiourea undergoes species-dependent metabolism, forming glutathione adducts that influence toxicity .

- Hepatotoxicity : Structural analogs like sudoxicam highlight the risk of reactive metabolite formation, suggesting that the cyclopentyl group in this compound might mitigate such issues by reducing metabolic activation .

Physicochemical Properties

Solubility and Stability

Crystallographic Data

- 1-Benzoyl-3,3-bis(2-methylpropyl)thiourea (C₁₆H₂₄N₂OS) crystallizes in a triclinic system with N–H···S hydrogen bonds influencing packing stability .

- The title compound in (C₂₀H₂₆N₂OS) adopts a planar thiourea core, with crystal packing driven by hydrogen bonding and van der Waals interactions .

Data Tables

Table 1: Activity Comparison of Thiourea and Urea Analogues

Table 2: Physicochemical Properties of Selected Thioureas

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。